molecular formula C15H14O4 B5531443 methyl 1-naphthyl succinate

methyl 1-naphthyl succinate

Cat. No. B5531443
M. Wt: 258.27 g/mol
InChI Key: PPHSTLJFVDOSFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 1-naphthyl succinate involves various strategies, including Cu(I)-catalyzed cyclization and methylation as initial steps in broader synthetic routes. For example, a study describes the Cu(I)-catalyzed synthesis of functionalized 1-naphthylamines, highlighting the method's efficiency and versatility in incorporating diverse functional groups (Su et al., 2019). Additionally, methylation has been identified as a crucial initial reaction in the degradation pathways of naphthalene, indicating its importance in environmental and synthetic chemistry contexts (Safinowski & Meckenstock, 2006).

Molecular Structure Analysis

X-ray crystallography and other spectroscopic methods are fundamental in elucidating the molecular structure of naphthyl-related compounds. For instance, the crystal structure of 5-methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid was determined, providing insights into the molecular packing and intermolecular interactions within the crystal lattice (Liu et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of methyl 1-naphthyl succinate derivatives includes various reactions such as electropolymerization and methylation. The electropolymerization of 2-methyl-1-naphthylamine, for example, demonstrates the compound's potential in forming polymers with unique redox properties (Ćirić-Marjanović et al., 2003).

Physical Properties Analysis

The study of physical properties such as solubility, melting point, and photophysical behavior is crucial for understanding the applications and handling of naphthyl succinate derivatives. Photophysical properties, including fluorescence emission and polarity-sensitive responses, have been investigated for their potential applications in biological imaging (Su et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity towards various chemical groups and stability under different conditions, are essential for the application and synthesis of methyl 1-naphthyl succinate derivatives. The reactivity of these compounds with electrophiles, nucleophiles, and their behavior in polymerization reactions are of particular interest (Ćirić-Marjanović et al., 2003; Safinowski & Meckenstock, 2006).

properties

IUPAC Name

1-O-methyl 4-O-naphthalen-1-yl butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-14(16)9-10-15(17)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHSTLJFVDOSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)OC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-naphthyl succinate

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